6-Prenylchrysin
Overview
Description
6-(3,3-Dimethylallyl)chrysin, also known as 6-Prenylchrysin, is a naturally occurring flavonoid derivative. It is a prenylated form of chrysin, which is a dihydroxyflavone. The compound has a molecular formula of C20H18O4 and a molecular weight of 322.3545 g/mol . Chrysin and its derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .
Mechanism of Action
Target of Action
6-Prenylchrysin, a unique flavonoid, primarily targets the Breast Cancer Resistance Protein (ABCG2) . ABCG2 is an ATP-binding cassette transporter involved in multidrug resistance in cancer cells, contributing to the failure of anticancer chemotherapy .
Mode of Action
this compound acts as a potent and specific inhibitor of ABCG2 . It interacts with ABCG2, inhibiting its drug efflux activity, thereby reversing the multidrug resistance in cancer cells .
Biochemical Pathways
The key step in the biosynthesis of this compound is the prenyl transfer reaction, catalyzed by prenyltransferases . This reaction significantly contributes to the structural and biological diversity of these compounds . The prenylation of flavonoids enhances various biological activities, suggesting an attractive tool for developing functional foods .
Pharmacokinetics
It is known that prenylation enhances the lipophilicity of flavonoids, leading to higher affinity with cell membranes . This could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, impacting its bioavailability .
Result of Action
The inhibition of ABCG2 by this compound results in the sensitization of cancer cells to chemotherapeutic drugs . For instance, this compound at 0.5 μmol/L efficiently sensitized the growth of wild-type ABCG2-transfected cells to mitoxantrone . This suggests that this compound could potentially be used to reverse ABCG2-mediated drug resistance in cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the prenylation of flavonoids, which enhances their biological activity, can be influenced by factors such as the availability of prenyl donors
Biochemical Analysis
Biochemical Properties
6-Prenylchrysin has been identified as a potent and specific inhibitor of the breast cancer resistance protein ABCG2 . This protein is an ATP-binding cassette (ABC) transporter involved in multidrug resistance in cancer cells . The inhibitory effect of this compound on ABCG2 is a key aspect of its role in biochemical reactions .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly cancer cells. It has been found to efficiently sensitize the growth of wild-type ABCG2-transfected cells to mitoxantrone . This suggests that this compound can influence cell function by modulating the activity of ABC transporters, thereby affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ABCG2 protein. It does not alter the ATPase activity of the protein but inhibits its drug efflux activity . This inhibition is believed to be a result of the prenylation at position 6 of the flavonoid structure, which enhances the potency of this compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent inhibitory effect on ABCG2, it is plausible that its effects could vary with different dosages, potentially exhibiting threshold effects or toxic effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways catalyzed by prenyltransferases . These enzymes catalyze the transfer reactions of prenyl moieties from different prenyl donors to various acceptors, contributing significantly to the structural and biological diversity of compounds like this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with ABC transporters like ABCG2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethylallyl)chrysin typically involves the prenylation of chrysin. One common method is the reaction of chrysin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 6-(3,3-Dimethylallyl)chrysin may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3,3-Dimethylallyl)chrysin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The prenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, dihydroflavones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its effects on cellular processes such as apoptosis and oxidative stress.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties
Comparison with Similar Compounds
6-(3,3-Dimethylallyl)chrysin is unique due to its prenylated structure, which enhances its biological activity compared to non-prenylated flavonoids like chrysin. Similar compounds include:
6,8-Di-(3,3-Dimethylallyl)chrysin: Another prenylated derivative with similar but more potent biological activities.
Chrysin: The non-prenylated parent compound with lower bioavailability and efficacy.
Luteolin: A structurally similar flavonoid with comparable anti-inflammatory and antioxidant properties.
Properties
IUPAC Name |
5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10-11,21,23H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXNWJHCSFYZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332054 | |
Record name | 6-(3,3-DMA)chrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50678-91-6 | |
Record name | 6-(3,3-DMA)chrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-prenylchrysin a potent inhibitor of ABCG2?
A1: Research indicates that the specific structural features of this compound contribute to its potent inhibition of ABCG2. [] The presence of a prenyl group at position 6 of the chrysin backbone significantly enhances its inhibitory activity compared to other flavonoids like tectochrysin. [] This highlights the importance of the prenyl group for interacting with ABCG2 and disrupting its drug efflux function.
Q2: How does this compound compare to other ABCG2 inhibitors like GF120918?
A2: While both this compound and GF120918 exhibit potent inhibition of ABCG2, they differ in their mechanisms and interaction profiles. [] Unlike GF120918, this compound does not significantly alter the ATPase activity of wild-type ABCG2. [] Interestingly, both compounds stimulate the ATPase activity of mutant ABCG2 (R482T), suggesting a complex interplay with different ABCG2 variants. [] Notably, this compound demonstrates lower intrinsic cytotoxicity compared to GF120918. []
Q3: How does this compound impact the efficacy of anticancer drugs?
A3: Studies show that this compound can effectively sensitize cancer cells overexpressing ABCG2 to the cytotoxic effects of anticancer drugs. [] For instance, it significantly enhances the sensitivity of wild-type ABCG2-transfected cells to mitoxantrone at relatively low concentrations (0.5 μmol/L). [] This sensitization effect underscores its potential as a chemosensitizing agent to overcome ABCG2-mediated multidrug resistance.
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